molecular formula C10H12O3S B1523199 4-[(3-Hydroxypropyl)sulfanyl]benzoic acid CAS No. 254910-61-7

4-[(3-Hydroxypropyl)sulfanyl]benzoic acid

Cat. No.: B1523199
CAS No.: 254910-61-7
M. Wt: 212.27 g/mol
InChI Key: NOPGXVRIIXQAIL-UHFFFAOYSA-N
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Description

4-[(3-Hydroxypropyl)sulfanyl]benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) group substituted at the para position of the benzene ring, with a 3-hydroxypropyl chain attached to the sulfur atom. The compound is listed by CymitQuimica as a discontinued product, suggesting its niche applications in research or specialized synthesis .

Properties

IUPAC Name

4-(3-hydroxypropylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,11H,1,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPGXVRIIXQAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-[(3-Hydroxypropyl)sulfanyl]benzoic acid has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used to study the effects of sulfanyl groups on biological systems.

  • Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: The sulfanyl group can interact with thiol-containing enzymes and proteins.

  • Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Functional Group Variations
4-[(3-Phenylpropyl)sulfanyl]benzoic Acid
  • Structure : The sulfanyl group is substituted with a 3-phenylpropyl chain instead of 3-hydroxypropyl.
  • Molecular Formula : C₁₆H₁₆O₂S; Molar Mass : 272.36 g/mol.
  • Lacks hydrogen-bonding capability from the hydroxyl group, leading to lower reactivity in polar environments.
  • Applications : Likely used in hydrophobic ligand design or polymer chemistry .
4-Hydroxybenzoic Acid
  • Structure : A hydroxyl group (-OH) at the para position instead of the sulfanyl-hydroxypropyl chain.
  • CAS : 99-96-7; Molecular Formula : C₇H₆O₃.
  • Key Differences :
    • Higher acidity (pKa ~4.5) due to the electron-withdrawing hydroxyl group.
    • Widely used as a precursor for parabens (preservatives) and pharmaceuticals.
    • Lacks the thioether functionality, limiting its utility in sulfur-mediated reactions .
2.2 Substituent Chain Modifications
Ethyl 4-(3-Hydroxypropyl)benzoate
  • Structure : Esterified carboxylic acid with a 3-hydroxypropyl chain at the para position.
  • Key Differences :
    • The ester group reduces acidity (pKa ~5–6) compared to the free carboxylic acid.
    • Enhanced lipophilicity improves membrane permeability, making it suitable for prodrug formulations.
    • Hydrolysis susceptibility distinguishes it from the stable sulfanyl derivative .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure: Two hydroxyl groups (-OH) at positions 3 and 4, with a propenoic acid side chain.
  • Physical Properties : Yellow crystals; Applications : Antioxidant in cosmetics, supplements, and pharmacological research.
  • Key Differences: Higher antioxidant activity due to catechol (di-OH) and conjugated double-bond system. The propenoic acid chain enables radical scavenging, unlike the sulfanyl-hydroxypropyl group in the target compound .
2.3 Electronic and Steric Effects
4-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)benzoic Acid
  • Structure : A trifluoromethyl (-CF₃) group attached to the benzyl-sulfanyl chain.
  • Molecular Formula : C₁₅H₁₁F₃O₂S; Molar Mass : 312.31 g/mol.
  • Key Differences :
    • The electron-withdrawing -CF₃ group reduces electron density on the benzene ring, altering electrophilic substitution patterns.
    • Enhanced metabolic stability due to the fluorine atoms, making it a candidate for medicinal chemistry .
4-[[(3-Hydroxypropyl)propylamino]sulfonyl]-benzoic Acid
  • CAS: 28242-03-7; Structure: Sulfonyl (-SO₂-) group with amino and hydroxypropyl substituents.
  • Key Differences: The sulfonyl group increases acidity (pKa ~1–2) and hydrogen-bonding capacity. Potential use as a protease inhibitor or enzyme ligand due to sulfonamide functionality .

Comparative Data Table

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications References
4-[(3-Hydroxypropyl)sulfanyl]benzoic acid - C₁₀H₁₂O₃S 212.26 -COOH, -S-(CH₂)₃-OH Research, specialty synthesis
4-[(3-Phenylpropyl)sulfanyl]benzoic acid - C₁₆H₁₆O₂S 272.36 -COOH, -S-(CH₂)₃-Ph Hydrophobic ligand design
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ 138.12 -COOH, -OH Preservative precursor
Caffeic acid 331-39-5 C₉H₈O₄ 180.16 -COOH, 3,4-di-OH, CH=CH-COOH Antioxidants, cosmetics
Ethyl 4-(3-hydroxypropyl)benzoate - C₁₂H₁₆O₃ 208.25 -COOEt, -(CH₂)₃-OH Prodrug formulations
4-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)benzoic acid - C₁₅H₁₁F₃O₂S 312.31 -COOH, -S-CH₂-C₆H₄-CF₃ Medicinal chemistry

Research Findings and Trends

  • Hydrogen-Bonding vs. Hydrophobicity : The hydroxypropyl group in the target compound enhances solubility in aqueous-organic mixtures compared to phenylpropyl analogs, making it suitable for biological assays .
  • Thioether Reactivity : The sulfanyl group can participate in disulfide bond formation or act as a nucleophile, distinguishing it from hydroxyl or ester derivatives .
  • Acidity Trends : Sulfanyl-substituted benzoic acids exhibit lower acidity (pKa ~4–5) compared to sulfonyl or hydroxyl derivatives, influencing their behavior in buffer systems .

Biological Activity

4-[(3-Hydroxypropyl)sulfanyl]benzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydroxypropyl sulfanyl group, which may enhance its interaction with biological targets. Understanding the biological activity of this compound involves exploring its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C10H12O3SC_{10}H_{12}O_3S. Its structure is pivotal for its biological activity, as the sulfanyl group can influence the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been evaluated for their effectiveness against various bacterial strains. The following table summarizes some findings regarding the antimicrobial activity of related compounds:

CompoundTarget OrganismInhibition Zone (mm)
This compoundStaphylococcus aureus ATCC 65389
4-(4-chlorophenyl)sulfonylbenzoic acidEnterococcus faecium E515
1,3-Oxazol-5(4H)-oneCandida albicans8

These results suggest that the sulfanyl group may enhance the compound's ability to inhibit bacterial growth and could be explored further for its potential as an antimicrobial agent .

Anticancer Potential

The anticancer potential of benzoic acid derivatives has been a focus of research. Some studies suggest that modifications to the benzoic acid structure can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds with sulfanyl groups have shown promise in inhibiting tumor growth in various cancer models . The exact mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of benzoic acid derivatives, including those with sulfanyl modifications. The results indicated that these compounds exhibited varying degrees of antibacterial activity against Gram-positive bacteria, with some showing significant inhibition comparable to standard antibiotics .
  • Toxicity Assessment : The ecological impact of these compounds was assessed using Daphnia magna as a model organism. It was found that while some derivatives exhibited moderate toxicity, others were significantly less toxic than their precursors, suggesting a potential for safer applications in agricultural or therapeutic contexts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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